(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic small molecule featuring a piperazine core substituted with a pyridinylpyridazine moiety and an α,β-unsaturated ketone (enone) conjugated to a thiophene ring. The E-configuration of the enone group is critical for maintaining planar geometry, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding interactions.
Crystallographic studies of analogous compounds (e.g., ) often employ refinement programs like SHELXL, a widely used tool for small-molecule structural analysis .
Properties
IUPAC Name |
(E)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c26-20(8-5-17-4-2-14-27-17)25-12-10-24(11-13-25)19-7-6-18(22-23-19)16-3-1-9-21-15-16/h1-9,14-15H,10-13H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJASRNIMRGOFQ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, presenting a comprehensive overview of the current research findings.
Synthesis
The synthesis of the compound involves several steps, typically starting from pyridazine derivatives and piperazine. The general synthetic route can be summarized as follows:
- Formation of Pyridazine Derivatives : The initial step often includes the cyclization of appropriate precursors to form pyridazine rings.
- Piperazine Attachment : Subsequent reactions introduce piperazine moieties, which enhance the compound's pharmacological properties.
- Final Modification : The introduction of thiophene and other substituents is achieved through various coupling reactions.
Biological Activity
The biological activity of this compound has been evaluated across multiple studies, highlighting its potential in treating various diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, demonstrating its potential as an anti-tubercular agent .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| (E)-1... | Mycobacterium tuberculosis | 1.35 - 2.18 |
Cytotoxicity Studies
In cytotoxicity assessments on human embryonic kidney cells (HEK-293), the compound demonstrated low toxicity, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. Modifications at the piperazine and pyridazine positions significantly influence potency and selectivity against target pathogens .
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents on the piperazine ring or the aryl/heteroaryl groups attached to the enone system. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Similar Compounds
*Solubility data inferred from structural features and solvent compatibility in synthesis protocols .
Key Observations:
Replacing thiophene with 4-fluorophenyl () reduces π-electron density, possibly diminishing interactions with electron-rich binding pockets but enhancing solubility in polar solvents .
Enone Configuration: All analogs retain the E-configured enone, crucial for maintaining conjugation and rigidity. Computational studies of similar enones suggest this geometry optimizes binding to ATP pockets in kinases .
Analytical and Structural Characterization
- Crystallography : Structural refinement of analogs (e.g., ) relies on SHELXL , which optimizes parameters like thermal displacement and occupancy .
- HPLC-ESI-MSn : Used to characterize metabolite profiles in related extracts (), this method could quantify the target compound’s stability or degradation products in biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
